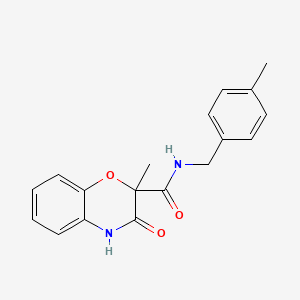

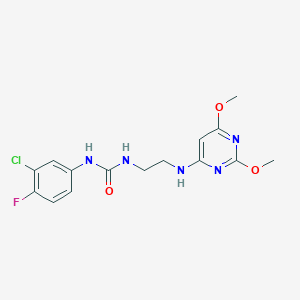

![molecular formula C9H15N3 B2896246 1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole CAS No. 1343926-42-0](/img/structure/B2896246.png)

1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole” is a complex organic molecule that contains a pyrrolidine ring and a pyrazole ring . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrazole is a heterocyclic compound that consists of a five-membered ring with three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole” would be characterized by the presence of a pyrrolidine ring and a pyrazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .

Chemical Reactions Analysis

The chemical reactions involving “1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole” would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including ring-opening reactions, substitutions, and additions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole” would depend on its specific structure. Pyrrolidine derivatives generally have good solubility and stability .

Scientific Research Applications

Synthesis and Structural Analysis

1-Methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole and its derivatives are often studied for their unique chemical structures and properties. For instance, research on pyrazole derivatives like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester has involved synthesis, crystal structure analysis, and computational studies. These studies provide insights into the molecular structure, stability, and tautomeric forms, offering foundational knowledge for further applications in various fields including material science and pharmaceuticals (Shen et al., 2012).

Photophysical Properties and Applications

Compounds related to 1-Methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole exhibit interesting photophysical properties. For example, studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives have revealed their ability to undergo photoreactions like excited-state intramolecular proton transfer, demonstrating their potential in developing advanced photonic materials and sensors (Vetokhina et al., 2012).

Biomedical Research

The biomedical applications of pyrazole derivatives are vast, ranging from cognitive disorder treatments to cancer therapeutics. For instance, PF-04447943, a novel PDE9A inhibitor with a similar core structure, has shown promise in elevating central cGMP levels in the brain and demonstrating procognitive activity in rodent models, indicating its potential in treating cognitive disorders (Verhoest et al., 2012).

Ligand Design and Coordination Chemistry

Pyrazole-based compounds are also significant in coordination chemistry, serving as ligands to develop complex structures with metals. Their versatility allows for the synthesis of novel optically active compounds and exploration of their chelating behaviors, contributing to advancements in catalysis, materials science, and molecular electronics (Kowalczyk & Skarżewski, 2005).

Material Science and Photoluminescence

In material science, pyrazole derivatives have been utilized to develop mechanoluminescent and OLED materials. Studies on Pt(II) complexes with pyrazolate chelates have shown significant photophysical properties, enabling their use in creating efficient OLEDs and exploring mechanoluminescence, which has applications in stress sensing and optoelectronic devices (Huang et al., 2013).

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, suggesting that it may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .

Action Environment

The compound’s stability may be influenced by factors such as temperature and ph .

properties

IUPAC Name |

1-methyl-4-(pyrrolidin-2-ylmethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-7-8(6-11-12)5-9-3-2-4-10-9/h6-7,9-10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFJXJJLHWFPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CC2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole | |

CAS RN |

1343926-42-0 |

Source

|

| Record name | 1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

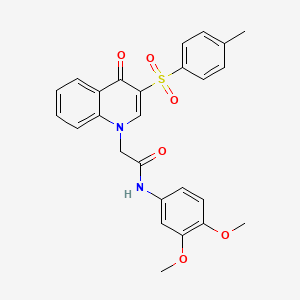

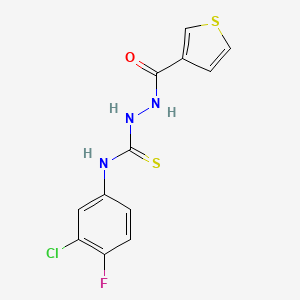

![N-[cyano(2,4-difluorophenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2896168.png)

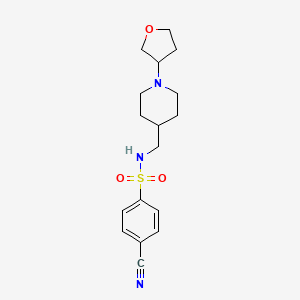

![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2896173.png)

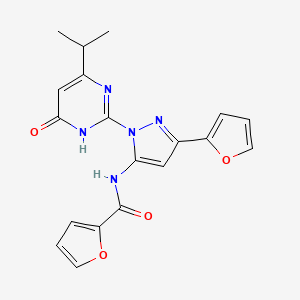

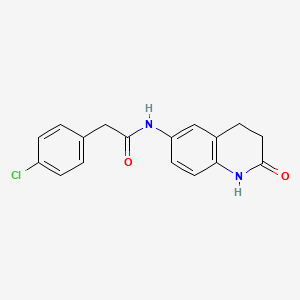

![Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2896176.png)

![N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide](/img/structure/B2896178.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide](/img/structure/B2896180.png)

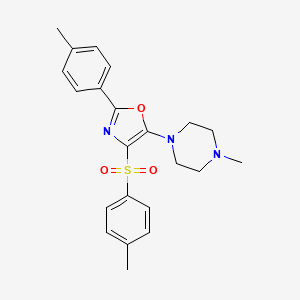

![2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2896181.png)